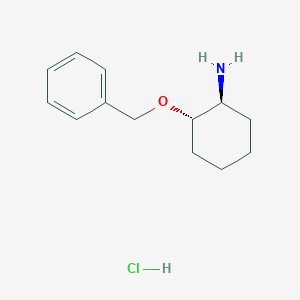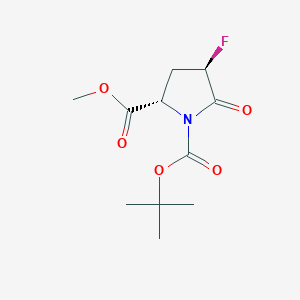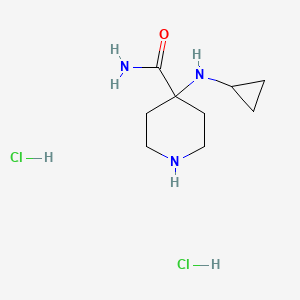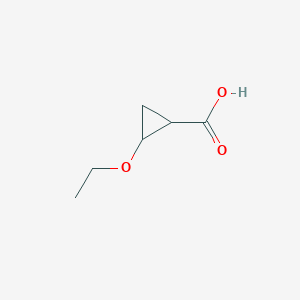![molecular formula C15H13FO4 B1519738 2-{2-[(4-Fluorophenyl)methoxy]phenoxy}acetic acid CAS No. 1054105-48-4](/img/structure/B1519738.png)
2-{2-[(4-Fluorophenyl)methoxy]phenoxy}acetic acid
Descripción general
Descripción
“2-{2-[(4-Fluorophenyl)methoxy]phenoxy}acetic acid” is a chemical compound with the CAS Number: 1054105-48-4 . It has a molecular weight of 276.26 and its IUPAC name is {2-[(4-fluorobenzyl)oxy]phenoxy}acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H13FO4/c16-12-7-5-11(6-8-12)9-19-13-3-1-2-4-14(13)20-10-15(17)18/h1-8H,9-10H2,(H,17,18) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación
Analytical Chemistry Applications
The compound 2-{2-[(4-Fluorophenyl)methoxy]phenoxy}acetic acid and its derivatives have been explored in the field of analytical chemistry. For instance, derivatives of phenoxy acetic acid have been synthesized and evaluated for their anti-mycobacterial activities against Mycobacterium tuberculosis, indicating their potential application in the development of new therapeutic agents (Yar, Siddiqui, & Ali, 2006). Additionally, a novel synthesis method involving 2-(4-fluorophenoxy) acetic acid highlights its use in crystal structure elucidation and density functional theory (DFT) studies, underscoring its utility in understanding molecular stability and reactivity (Prabhuswamy et al., 2021).
Biochemical Analysis
In biochemical analysis, novel fluorophores derived from related compounds have shown significant promise. For example, 6-methoxy-4-quinolone, an oxidation product of 5-methoxyindole-3-acetic acid, demonstrates strong fluorescence across a wide pH range, making it an excellent candidate for biomedical analysis (Hirano et al., 2004).
Chemical Synthesis and Antimicrobial Applications
The versatility of 2-{2-[(4-Fluorophenyl)methoxy]phenoxy}acetic acid extends to chemical synthesis, where its derivatives have been crafted for antimicrobial purposes. Novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid were synthesized and demonstrated significant antimicrobial activities, suggesting their potential as lead compounds in drug development (Noolvi et al., 2016).
Material Science and Molecular Recognition
In material science, derivatives of this compound have been explored for their fluorescent properties and molecular recognition capabilities. The development of fluoroionophores based on diamine-salicylaldehyde derivatives showcases their potential in detecting metal cations, such as zinc and cadmium, highlighting their application in environmental monitoring and biomedical diagnostics (Hong et al., 2012).
Safety And Hazards
Propiedades
IUPAC Name |
2-[2-[(4-fluorophenyl)methoxy]phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO4/c16-12-7-5-11(6-8-12)9-19-13-3-1-2-4-14(13)20-10-15(17)18/h1-8H,9-10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIWCQPCXPZDCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(C=C2)F)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[(4-Fluorophenyl)methoxy]phenoxy}acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-4-piperidyl]ethanone](/img/structure/B1519657.png)






![6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519668.png)
amine hydrochloride](/img/structure/B1519672.png)
![Methyl 3-[(chlorosulfonyl)methyl]-2-furoate](/img/structure/B1519675.png)

